Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate
Brand Name: Vulcanchem
CAS No.: 1250794-30-9
VCID: VC6806459
InChI: InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3
SMILES: CCOC(=O)C(C)SCC(=O)OC
Molecular Formula: C8H14O4S
Molecular Weight: 206.26

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate

CAS No.: 1250794-30-9

Cat. No.: VC6806459

Molecular Formula: C8H14O4S

Molecular Weight: 206.26

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate - 1250794-30-9

Specification

CAS No. 1250794-30-9
Molecular Formula C8H14O4S
Molecular Weight 206.26
IUPAC Name ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Standard InChI InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3
Standard InChI Key HGPRQOSHVSLOSF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)SCC(=O)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate belongs to the class of thioether esters, integrating a propanoate backbone with a methoxy-oxoethyl sulfanyl substituent. The IUPAC name, ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate, reflects its esterified carboxylic acid groups and sulfur-based linkage. Key structural features include:

  • Ester Groups: Ethyl and methoxy esters at the terminal positions.

  • Thioether Bridge: A sulfur atom connecting the propanoate chain to the methoxy-oxoethyl moiety.

Table 1: Molecular and Structural Data

PropertyValueSource
CAS No.1250794-30-9
Molecular FormulaC₈H₁₄O₄S
Molecular Weight206.26 g/mol
SMILESCCOC(=O)C(C)SCC(=O)OC
InChI KeyHGPRQOSHVSLOSF-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H NMR: Signals at δ 1.25–1.30 ppm (triplet, ethyl CH₃), δ 3.70–3.75 ppm (singlet, methoxy OCH₃), and δ 2.85–3.10 ppm (multiplet, SCH₂ and propanoate CH).

  • FTIR: Peaks at 1730–1740 cm⁻¹ (ester C=O stretch) and 2550–2600 cm⁻¹ (weak S–H stretch, if present).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a two-step esterification and thioether formation process:

  • Esterification of Propanoic Acid: Reacting 3-mercaptopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) yields ethyl 3-mercaptopropanoate.

  • Thioether Formation: Treating the intermediate with methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the sulfur atom.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
EsterificationH₂SO₄, EtOHEthanolReflux78–85
Thioether FormationK₂CO₃, Methyl 2-bromoacetateDMF60°C65–72

Catalytic Innovations

Recent advances emphasize green chemistry principles:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining yields >70%.

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable solvent-free esterification, though with lower efficiency (45–50% yield).

Physicochemical and Functional Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 45–48°C and decomposition onset at 210°C, indicating suitability for moderate-temperature applications.

Solubility Profile

The compound exhibits:

  • High Solubility: In polar aprotic solvents (e.g., DMSO, DMF).

  • Low Solubility: In water (<0.1 mg/mL) and nonpolar solvents (e.g., hexane).

Table 3: Solubility Data

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Ethanol12–1525
Water<0.125

Reactivity Patterns

The sulfanyl group (-S-) and ester functionalities drive diverse reactions:

  • Oxidation: Forms sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH).

  • Nucleophilic Substitution: Reacts with amines to yield thioether amides.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in antiviral and anticancer agents:

  • Protease Inhibitors: Modifies enzyme active sites via thioether linkages.

  • Prodrug Design: Enhances lipophilicity for improved cellular uptake.

Polymer Chemistry

Incorporated into:

  • Self-Healing Polymers: Sulfur’s dynamic bonding enables reversible crosslinking.

  • Conductive Materials: Enhances electron transport in polythiophene derivatives.

Agrochemical Development

Functionalized as:

  • Herbicide Synthons: Targets plant acetyl-CoA carboxylase.

  • Pesticide Coatings: Improves adhesion and rainfastness.

Comparative Analysis with Analogous Compounds

Ethyl 2-[(2-Ethoxy-2-oxoethyl)sulfonyl]propanoate

This sulfonyl derivative (CAS 14719-35-8) exhibits:

  • Higher Polarity: Due to the sulfonyl group (-SO₂-), increasing water solubility to 2.5 mg/mL .

  • Reduced Thermal Stability: Decomposes at 185°C, limiting high-temperature applications .

Table 4: Key Comparisons

PropertySulfanyl DerivativeSulfonyl Derivative
Molecular Weight206.26 g/mol220.29 g/mol
Melting Point45–48°C32–35°C
Water Solubility<0.1 mg/mL2.5 mg/mL

Future Directions and Research Gaps

Mechanistic Studies

Elucidating the compound’s interactions with biological targets (e.g., enzymes, receptors) through molecular docking and kinetic assays remains a priority.

Process Intensification

Exploring continuous-flow synthesis and biocatalytic routes could enhance scalability and sustainability.

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